![molecular formula C10H19NO B13479032 6-Oxaspiro[4.5]decan-7-ylmethanamine](/img/structure/B13479032.png)
6-Oxaspiro[4.5]decan-7-ylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{6-oxaspiro[45]decan-7-yl}methanamine is a spirocyclic compound characterized by a unique structure that includes an oxaspiro ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {6-oxaspiro[4.5]decan-7-yl}methanamine can be achieved through several methods. One common approach involves the cyclization of keto diols with a stereogenic center, leading to derivatives of 1,6,9-tri-oxaspiro[4.5]decanes . Another method utilizes a Lewis acid-catalyzed Prins/pinacol cascade process, which is applicable to a wide range of aldehydes, including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .
Industrial Production Methods
Industrial production methods for {6-oxaspiro[4.5]decan-7-yl}methanamine are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.
Análisis De Reacciones Químicas
Types of Reactions
{6-oxaspiro[4.5]decan-7-yl}methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with 1,1-dimethoxy-n,n-dimethyl-methanamine in ethanol yields a new intermediate .
Common Reagents and Conditions
Common reagents used in the reactions of {6-oxaspiro[4.5]decan-7-yl}methanamine include Lewis acids for catalysis and various aldehydes for the Prins/pinacol cascade process . Reaction conditions often involve specific temperatures and solvents to achieve the desired selectivity and yield.
Major Products
The major products formed from the reactions of {6-oxaspiro[4.5]decan-7-yl}methanamine depend on the specific reaction conditions and reagents used. For instance, the Prins/pinacol cascade process yields 7-substituted-8-oxaspiro[4.5]decan-1-ones .
Aplicaciones Científicas De Investigación
{6-oxaspiro[4.5]decan-7-yl}methanamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of {6-oxaspiro[4.5]decan-7-yl}methanamine involves its interaction with specific molecular targets and pathways. For example, in the context of mu-opioid receptor agonists, the compound selectively activates G protein and β-arrestin signaling pathways . This selective activation is crucial for its therapeutic effects and reduced side effects compared to traditional opioids.
Comparación Con Compuestos Similares
Similar Compounds
- {7-oxaspiro[4.5]decan-10-yl}methanamine hydrochloride
- {8-oxaspiro[4.5]decan-1-yl}methanamine
- {8,8-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride
Uniqueness
{6-oxaspiro[4.5]decan-7-yl}methanamine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to selectively activate specific signaling pathways makes it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C10H19NO |
|---|---|
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
6-oxaspiro[4.5]decan-7-ylmethanamine |
InChI |
InChI=1S/C10H19NO/c11-8-9-4-3-7-10(12-9)5-1-2-6-10/h9H,1-8,11H2 |
Clave InChI |
GEVIGCRALQSKHW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)CCCC(O2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[carbamoyl(cyano)methyl]carbamate](/img/structure/B13478949.png)
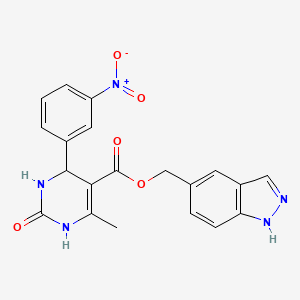
![5-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13478958.png)
![3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}propanoic acid](/img/structure/B13478963.png)
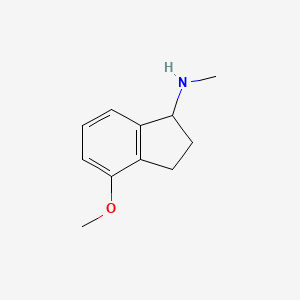
![Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride](/img/structure/B13478978.png)
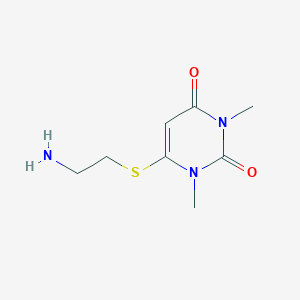

![Tert-butyl 4-chloro-5,7-dihydro-6H-pyrrolo[3,4-B]pyridine-6-carboxylate](/img/structure/B13478995.png)
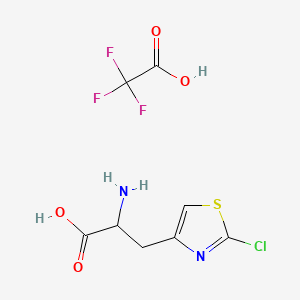
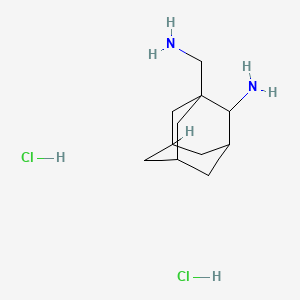
![2-fluoro-5-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B13479015.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-3-carboxylic acid](/img/structure/B13479025.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[ethyl-[2-(ethylamino)ethyl]amino]isoindoline-1,3-dione](/img/structure/B13479033.png)
